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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of PF-

06463922 (also known as PF2562), a potent, ATP-competitive, and CNS-penetrant small

molecule inhibitor. Developed to target Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine

kinases, PF-06463922 has demonstrated significant efficacy against wild-type and various

mutant forms of these oncoproteins. This document collates key quantitative data, details the

experimental methodologies used for its characterization, and visualizes relevant biological

pathways and experimental workflows.

Executive Summary
PF-06463922 is a next-generation tyrosine kinase inhibitor (TKI) exhibiting sub-nanomolar

inhibitory potency against ALK and ROS1.[1][2] Its high degree of selectivity is crucial for

minimizing off-target effects and enhancing its therapeutic index. Kinase profiling studies

against a broad panel of kinases have confirmed its remarkable selectivity, with a more than

100-fold selectivity for ROS1 over the majority of other kinases tested.[1] This guide will delve

into the specifics of this selectivity, providing researchers with the critical data and

methodological insights necessary for advancing research and development.
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The following tables summarize the quantitative data on the inhibitory activity of PF-06463922

against its primary targets and a selection of other kinases. The data is presented as either the

half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), which are key

parameters in assessing the potency and selectivity of a kinase inhibitor.

Table 1: Inhibitory Activity against Primary Targets (ALK
and ROS1) and Their Mutants

Kinase
Target

Variant Assay Type IC50 (nM) Ki (nM) Reference

ALK Wild-type Biochemical <0.07 [2]

ALK L1196M Biochemical <0.1 [2]

ALK G1269A Biochemical 0.9 [2]

ALK 1151Tins Biochemical 0.3 [2]

ALK F1174L Biochemical <0.1 [2]

ALK C1156Y Biochemical <0.1 [2]

ALK L1152R Biochemical <0.1 [2]

ALK S1206Y Biochemical <0.1 [2]

ALK F1174L Cell-based 2.8 [3]

ALK R1275Q Cell-based 10-30 [3]

ROS1 Wild-type Biochemical <0.025 [1]

ROS1 L2026M Biochemical 0.1

ROS1 G2032R Cell-based 1.1

CD74-ROS1 Wild-type Cell-based 0.6 [1]

HCC78

(SLC34A2-

ROS1)

Wild-type Cell-based 1.3 [1]
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Table 2: Selectivity against a Broader Kinase Panel
PF-06463922 was profiled against a panel of 206 recombinant kinases. At a concentration of 1

µM, it inhibited 13 tyrosine kinases, in addition to ALK and ROS1, by more than 75%.[1]

Competition binding assays were then performed to determine the IC50 values for these

kinases. The results demonstrated that PF-06463922 is most potent against ROS1 and ALK,

with a selectivity ratio of over 100-fold for ROS1 compared to the other 204 kinases in the

panel.[1] Unlike the first-generation ALK/ROS1 inhibitor crizotinib, PF-06463922 does not show

significant activity against MET kinase.[1]

Experimental Protocols
The characterization of the kinase selectivity profile of PF-06463922 involved several key in

vitro assays. The primary methods used were biochemical kinase assays to determine direct

inhibitory activity and cell-based assays to assess potency in a more biologically relevant

context.

Biochemical Kinase Assays
1. SelectScreen™ Kinase Profiling Service (Thermo Fisher Scientific):

This service was utilized for the broad kinase selectivity screening of PF-06463922.[1] The

platform employs various assay technologies to accommodate different kinase-substrate pairs.

A generalized protocol for these assays is as follows:

Principle: These assays measure the ability of a test compound to inhibit the enzymatic

activity of a purified kinase. The detection method varies, with common formats including:

Adapta™ Universal Kinase Assay: A fluorescence-based immunoassay that detects the

generation of ADP, a universal product of kinase reactions.

LanthaScreen™ Eu Kinase Binding Assay: A time-resolved fluorescence resonance

energy transfer (TR-FRET) assay that measures the displacement of a fluorescently

labeled tracer from the kinase's ATP-binding site by a test compound.[4]

Z'-LYTE™ Kinase Assay: A FRET-based assay that measures the phosphorylation of a

synthetic peptide substrate by the kinase.[5][6]
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General Procedure:

Compound Preparation: Test compounds are serially diluted in DMSO to create a

concentration range for IC50 determination.

Kinase Reaction: The purified kinase, its specific substrate (peptide or protein), and ATP

are combined in a reaction buffer. The test compound at various concentrations is added

to this mixture.

Incubation: The reaction is allowed to proceed for a defined period at a controlled

temperature.

Detection: A detection reagent specific to the assay format is added to stop the reaction

and generate a signal (e.g., fluorescence or luminescence).

Data Analysis: The signal is measured using a plate reader. The percentage of kinase

inhibition is calculated relative to control wells (containing DMSO instead of the inhibitor).

IC50 values are then determined by fitting the dose-response data to a sigmoidal curve.

2. Microfluidic Mobility Shift Assay:

This technology was used to assess the biochemical kinase activity of ALK.[2]

Principle: This assay separates a fluorescently labeled peptide substrate from its

phosphorylated product based on differences in their electrophoretic mobility in a microfluidic

chip. The extent of phosphorylation is quantified by measuring the fluorescence intensity of

the substrate and product peaks.[7]

General Procedure:

Kinase Reaction: The kinase, a fluorescently labeled peptide substrate, and ATP are

incubated with the test compound.

Sample Introduction: The reaction mixture is introduced into the microfluidic chip.

Electrophoretic Separation: An electric field is applied, causing the charged substrate and

product to migrate at different velocities.
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Detection: The separated substrate and product are detected by a laser-induced

fluorescence detector.

Data Analysis: The ratio of the product peak area to the sum of the substrate and product

peak areas is used to determine the percentage of substrate conversion, which reflects

the kinase activity.

Cell-Based Assays
Principle: These assays measure the ability of an inhibitor to block the phosphorylation of a

target kinase or its downstream signaling proteins within a cellular context, or to inhibit the

proliferation of cancer cell lines dependent on the target kinase.

General Procedure:

Cell Culture: Cancer cell lines expressing the target kinase (e.g., HCC78 with SLC34A2-

ROS1 fusion) are cultured under standard conditions.

Compound Treatment: Cells are treated with a range of concentrations of the test

compound for a specified duration.

Analysis of Phosphorylation: Cell lysates are prepared and subjected to Western blotting

or ELISA to detect the phosphorylation status of the target kinase and its downstream

effectors using phospho-specific antibodies.

Analysis of Cell Viability/Proliferation: Cell viability is assessed using assays such as MTT

or CellTiter-Glo, which measure metabolic activity.

Data Analysis: IC50 values for inhibition of phosphorylation or cell growth are calculated

from dose-response curves.

Mandatory Visualizations
Signaling Pathway Diagram
Constitutive activation of ALK and ROS1 fusion proteins leads to the activation of several

downstream signaling pathways that promote cell proliferation, survival, and tumorigenesis. PF-

06463922, by inhibiting ALK and ROS1, effectively blocks these oncogenic signals.
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Caption: ALK/ROS1 Signaling and PF-06463922 Inhibition.
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Experimental Workflow Diagram
The following diagram illustrates a typical workflow for determining the kinase selectivity profile

of a compound like PF-06463922.
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Caption: Kinase Selectivity Profiling Workflow.

Conclusion
PF-06463922 is a highly potent and selective inhibitor of ALK and ROS1 kinases, including

clinically relevant mutant forms that confer resistance to other inhibitors. Its favorable selectivity

profile, as determined by comprehensive in vitro kinase screening, underscores its potential as
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a valuable therapeutic agent. The detailed methodologies and data presented in this guide

provide a robust foundation for further research and development efforts aimed at leveraging

the therapeutic potential of PF-06463922 in ALK- and ROS1-driven malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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